Atazanavir-d9

LC-MS/MS MRM transition stable isotope labeling

Atazanavir-d9 is a 9‑deuterium‑labeled analog of the HIV‑1 protease inhibitor atazanavir, engineered as a stable isotope‑labeled internal standard (SIL‑IS) for accurate LC‑MS/MS quantitation. Its distinct m/z 714.9→167.9 transition eliminates isotopic cross‑talk and matrix effects, ensuring validated method performance in therapeutic drug monitoring and forced degradation studies. This exact labeling pattern is non‑interchangeable with lower‑labeled analogs; procurement guarantees method‑specific compliance.

Molecular Formula C38H52N6O7
Molecular Weight 713.9 g/mol
CAS No. 1092540-51-6
Cat. No. B032600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtazanavir-d9
CAS1092540-51-6
Synonyms3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester-d9;  (3S,8S, 9S, 12S)-2,5,6,13-Pentaazatetradecanedioic Acid;  BMS-232632-d9;  CGP-73547-d9; 
Molecular FormulaC38H52N6O7
Molecular Weight713.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
InChIInChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3
InChIKeyAXRYRYVKAWYZBR-HMLRVIJPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atazanavir-d9 (CAS 1092540-51-6): Analytical Reference Standard and Deuterated Internal Standard for LC-MS/MS Quantification


Atazanavir-d9 (CAS 1092540-51-6), also known as BMS-232632-d9, is a deuterium-labeled analog of the HIV-1 protease inhibitor atazanavir in which nine hydrogen atoms are substituted with deuterium . The compound has a molecular formula of C38H43D9N6O7 and a molecular weight of 713.91 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it is incorporated into drug molecules primarily as a tracer for quantitation during the drug development process . Deuteration may affect a drug's pharmacokinetic and metabolic profiles, which has drawn attention to its use in analytical and metabolic studies . The unlabeled parent compound, atazanavir, is a highly selective HIV-1 protease inhibitor and the first protease inhibitor approved for once-daily administration, with a reported inhibition constant (Ki) of 66 nmol/L against HIV-1 protease and an EC50 ranging from 2.6 to 5.3 nmol/L for viral replication inhibition .

Atazanavir-d9 (CAS 1092540-51-6) Cannot Be Replaced by Non-Deuterated Atazanavir or Lower-Labeled Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of a structurally identical yet isotopically distinct internal standard is critical for correcting variations in sample preparation, matrix effects, and instrument response. Substituting Atazanavir-d9 with non-deuterated atazanavir would fail to provide the necessary mass differentiation required for selective detection in complex biological matrices, as both would share identical mass-to-charge (m/z) transitions and co-elute without spectrometric distinction . Similarly, substituting Atazanavir-d9 with lower-labeled deuterated analogs such as Atazanavir-d5 (five deuterium substitutions) or Atazanavir-d6 (six deuterium substitutions) introduces the risk of isotopic cross-talk or insufficient mass separation from the native analyte, potentially compromising assay accuracy and precision . Different deuterated variants exhibit distinct m/z transitions that are not interchangeable in validated methods; for example, Atazanavir-d6 demonstrates an MRM transition of m/z 711.2 → 168.0, whereas Atazanavir-d9 operates at m/z 714.9 → 167.9, reflecting fundamentally different mass spectrometric parameters that preclude direct substitution without complete method revalidation [1]. The specific isotopic labeling pattern of Atazanavir-d9 is therefore essential for maintaining the validated performance characteristics of analytical methods developed with this exact internal standard.

Atazanavir-d9 (CAS 1092540-51-6) Quantitative Evidence: Comparative Analytical Performance Against Alternative Internal Standards


Mass Spectrometric Differentiation: Atazanavir-d9 MRM Transition Versus Atazanavir-d6

Atazanavir-d9 provides a distinct mass-to-charge (m/z) transition of 714.9 → 167.9 for multiple reaction monitoring (MRM) in UPLC-ESI-MS/MS analysis [1]. In comparison, the Atazanavir-d6 internal standard, which contains six deuterium substitutions, demonstrates an MRM transition of m/z 711.2 → 168.0 under similar analytical conditions [2]. This 3.7 m/z difference in the precursor ion enables unambiguous chromatographic resolution and spectrometric differentiation between these two deuterated analogs when used in multiplexed assays.

LC-MS/MS MRM transition stable isotope labeling

Method Validation Linearity: Atazanavir-d9 as Internal Standard Enables r² > 0.999 Across 150.0–450.0 pg/mL Range

When Atazanavir-d9 is employed as the internal standard in a validated UPLC-ESI-MS/MS method for atazanavir quantification, the standard curve achieves a correlation coefficient (r²) greater than 0.999 over a concentration range of 150.0 to 450.0 pg/mL using a linear regression model [1]. In contrast, a similar method for simultaneous determination of atazanavir, darunavir, and ritonavir in human plasma—which utilized Atazanavir-d6 rather than Atazanavir-d9 as the internal standard—established a validated range of 5.0–6000 ng/mL [2]. The different validated concentration ranges reflect distinct method optimization parameters that are specific to the internal standard selected.

method validation linearity quantitative analysis

Isotopic Enrichment Specification: Atazanavir-d9 Purity ≥98% Deuterium Incorporation

Atazanavir-d9 is supplied with a specified purity of ≥98% deuterium labeling as documented in vendor technical datasheets . This isotopic purity specification is comparable to that reported for Atazanavir-d5, which is also described as a high-purity deuterated analog for use as an internal standard . However, the nine-deuterium substitution pattern of Atazanavir-d9 provides a nominal mass shift of +9 Da relative to unlabeled atazanavir (molecular weight 704.86 g/mol for unlabeled versus 713.91 g/mol for Atazanavir-d9), compared to a +5 Da shift for Atazanavir-d5 (molecular weight 709.89 g/mol) and a +6 Da shift for Atazanavir-d6 .

isotopic purity deuterium incorporation internal standard quality

Atazanavir-d9 (CAS 1092540-51-6) Validated Application Scenarios in Analytical and Bioanalytical Research


Forced Degradation and Stability-Indicating Method Development

Atazanavir-d9 is validated for use as an internal standard in stability-indicating UPLC-ESI-MS/MS methods for atazanavir quantification, including forced degradation studies conducted in accordance with ICH guidelines [1]. In this application, the mass transition of Atazanavir-d9 (m/z 714.9 → 167.9) enables accurate quantification of atazanavir (m/z 705.3 → 167.9) under various stress conditions including acid/base hydrolysis, oxidation, thermal degradation, and photolysis. The method achieved a correlation coefficient (r²) greater than 0.999 across the validated range of 150.0–450.0 pg/mL and total analysis time of 4.0 minutes [1].

Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies of HIV Protease Inhibitors

Deuterated internal standards including Atazanavir-d9 are essential for accurate and precise quantification of antiretroviral drug concentrations in human plasma for therapeutic drug monitoring applications [1][2]. Validated UPLC-MS/MS methods employing deuterated internal standards have been successfully applied to routine TDM of antiretrovirals, with calibration curves demonstrating correlation coefficients (r²) higher than 0.997, inter- and intra-assay variations less than 15%, and accuracy deviation less than 15% from target concentration at each quality control level [1]. Atazanavir-d9 serves as the specific deuterated analog for atazanavir quantification in these multiplexed TDM assays.

Drug Development Tracer Studies for Quantitation and Metabolic Profiling

Stable heavy isotopes of hydrogen, including the nine-deuterium labeling of Atazanavir-d9, are incorporated into drug molecules primarily as tracers for quantitation during the drug development process [1]. Because deuteration has gained attention for its potential to affect pharmacokinetic and metabolic profiles, Atazanavir-d9 can be utilized in comparative metabolic studies to assess isotope effects or to track the disposition of atazanavir in preclinical and clinical development programs without introducing radioactive labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atazanavir-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.